Tert-butyldimethylsilyloxybutan-2-ol
Description
4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol (TBS-protected alcohol) is a silyl ether derivative synthesized via reaction of 3-methylbutane-1,3-diol with tert-butyldimethylsilyl triflate (TBSOTf) in the presence of imidazole and N,N-dimethylformamide (DMF). The reaction proceeds at room temperature with a high yield of 91%, producing a pale yellow oil. Characterization by NMR and HRMS confirms the structure:
- 1H NMR: Distinct signals include a singlet for the tert-butyl group (δ 0.90 ppm, 9H), two methyl groups on silicon (δ 0.09 ppm, 6H), and a hydroxyl proton (δ 3.83 ppm, 1H) .
- 13C NMR: Key peaks at 71.0 ppm (OCH2), 43.0 ppm (C(CH3)2), and -5.5 ppm (Si(CH3)2) .
The compound serves as a precursor in photochemical studies. It undergoes further reactions to form oxalate esters (e.g., 28p) and cesium salts (e.g., 3p), which are utilized in light-induced applications due to their stability and reactivity .
Properties
Molecular Formula |
C10H24O2Si |
|---|---|
Molecular Weight |
204.38 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxybutan-2-ol |
InChI |
InChI=1S/C10H24O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3 |
InChI Key |
KVNIKZRSBOVDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared to 4-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol (TBDPS-protected alcohol, CAS: 439693-30-8), a structurally related silyl ether. Key differences are summarized below:
Key Findings
Silyl Group Impact :
- The TBS group (dimethyl) offers moderate steric protection and is cleaved under mild acidic or fluoride conditions, making it suitable for stepwise synthetic strategies .
- The TBDPS group (diphenyl) provides enhanced stability against acids and nucleophiles due to its bulkier structure, ideal for multi-step syntheses requiring prolonged protection .
Hydroxyl Position and Reactivity :
- The C2 hydroxyl in the TBS derivative facilitates intramolecular hydrogen bonding, influencing its reactivity in esterification (e.g., oxalate formation, 71% yield) .
- The C1 hydroxyl in the TBDPS compound may exhibit higher accessibility for reactions, though its 2,2-dimethyl substituents reduce conformational flexibility .
Synthetic Efficiency: The TBS derivative is synthesized in 91% yield under mild conditions, highlighting efficient silylation . No yield data is provided for the TBDPS compound, but its commercial availability suggests standardized production protocols .
Research Findings and Data
Spectroscopic Differentiation
- TBS Compound : Absence of aromatic protons in NMR; silicon-methyl groups resonate below δ 0.2 ppm .
- TBDPS Compound : Expected aromatic proton signals (δ 7.0–7.5 ppm) from diphenyl groups, absent in the TBS analogue .
Stability Under Deprotection Conditions
| Condition | TBS Ether | TBDPS Ether |
|---|---|---|
| Acidic Hydrolysis | Moderate resistance | High resistance |
| Fluoride Treatment | Rapid cleavage (e.g., TBAF) | Slower cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
